molecular formula C8H8N2O B1357004 4-(5-Pyrimidinyl)-3-butyn-1-ol

4-(5-Pyrimidinyl)-3-butyn-1-ol

Cat. No.: B1357004
M. Wt: 148.16 g/mol
InChI Key: CGVIOMLRJPPRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Pyrimidinyl)-3-butyn-1-ol is a heterocyclic organic compound characterized by a pyrimidine ring attached to a 3-butyn-1-ol backbone. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive molecules targeting enzymes like kinases . It is frequently used in research settings, though its precise pharmacological applications remain under investigation.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-pyrimidin-5-ylbut-3-yn-1-ol

InChI

InChI=1S/C8H8N2O/c11-4-2-1-3-8-5-9-7-10-6-8/h5-7,11H,2,4H2

InChI Key

CGVIOMLRJPPRKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C#CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(5-Pyrimidinyl)-3-butyn-1-ol with five analogs, focusing on structural features, physicochemical properties, and applications.

4-(2-(Methylthio)pyrimidin-5-yl)but-3-yn-1-ol

  • Structure : Differs by a methylthio (-SMe) group at the pyrimidine’s 2-position.
  • Molecular Formula : C11H12N2O2S; MW: 236.29 .
  • Sulfur’s electronegativity may alter electronic properties, affecting reactivity in cross-coupling reactions.
  • Hazards : Shares similar GHS warnings (H302, H315, H319, H335) with the parent compound, suggesting comparable toxicity profiles .

3-(5-Bromo-3-pyridinyl)-2-propyn-1-ol

  • Structure : Replaces pyrimidine with a brominated pyridine ring.
  • Molecular Formula: C8H6BrNO; MW: 228.05 .
  • Key Differences :
    • Bromine’s steric bulk and electronegativity may hinder nucleophilic substitution reactions compared to pyrimidine derivatives.
    • Pyridine’s lower basicity (pKa ~1.7 vs. pyrimidine’s ~1.3) could influence binding in biological systems.
  • Applications : Likely used as a halogenated building block in Suzuki-Miyaura couplings .

4-[5-(Thiophen-2-yl)thiophen-2-yl]but-3-yn-1-ol

  • Structure : Features dual thiophene rings instead of pyrimidine.
  • Molecular Formula : C12H10OS2; MW: 234.33 .
  • Key Differences :
    • Thiophene’s electron-rich aromatic system enhances suitability for conductive materials (e.g., organic semiconductors).
    • Reduced hydrogen-bonding capacity compared to pyrimidine derivatives limits use in enzyme targeting.

4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol

  • Structure : Incorporates an imidazole ring and fluorophenyl group.
  • Molecular Formula : C27H24FN3O; MW: 425.50 .
  • Fluorine’s electronegativity enhances metabolic stability, making it a candidate for drug development .

Adamantane-Containing Analog (SML0428)

  • Structure : Includes an adamantane moiety and imidazo[4,5-c]pyridine.
  • Molecular Formula : C21H27N7O3; MW: 425.48 .
  • Key Differences :
    • Adamantane’s rigidity and lipophilicity improve blood-brain barrier penetration, suggesting CNS drug applications.
    • Higher nitrogen content (7 vs. 3 in the parent compound) may enhance solubility in polar solvents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
This compound C27H24FN3O 425.50 Pyrimidine, fluorophenyl Drug intermediates, kinase inhibition
4-(2-(Methylthio)pyrimidin-5-yl)but-3-yn-1-ol C11H12N2O2S 236.29 Methylthio Synthetic chemistry
3-(5-Bromo-3-pyridinyl)-2-propyn-1-ol C8H6BrNO 228.05 Bromopyridine Halogenated building blocks
4-[5-(Thiophen-2-yl)thiophen-2-yl]but-3-yn-1-ol C12H10OS2 234.33 Bithiophene Organic electronics
Adamantane-containing analog (SML0428) C21H27N7O3 425.48 Adamantane, imidazo-pyridine CNS drug candidates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.